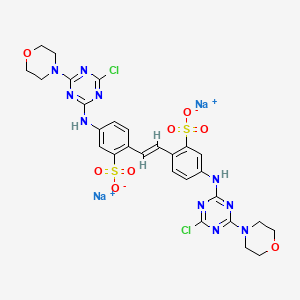
Disodium 4,4'-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a chemical compound with the molecular formula C28H26Cl2N10Na2O8S2 and a molecular weight of 811.60 g/mol. It is commonly used as a fluorescent whitening agent in various industries, including textiles and paper .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with 4-chloro-6-morpholino-1,3,5-triazine under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation and filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The stilbene moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the triazine rings.
Oxidation and Reduction: Products include oxidized or reduced forms of the stilbene moiety.
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent whitening agent in the synthesis of various materials.
Biology: Employed in fluorescence microscopy and other imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile and paper industries for its whitening properties.
Wirkmechanismus
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the whiteness and brightness of materials . The molecular targets include the chromophores in the materials it is applied to, and the pathways involve the absorption and emission of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
Uniqueness
Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its high efficiency as a fluorescent whitening agent and its stability under various conditions . Its morpholino and triazine groups contribute to its superior performance compared to similar compounds .
Eigenschaften
CAS-Nummer |
28950-66-5 |
|---|---|
Molekularformel |
C28H26Cl2N10Na2O8S2 |
Molekulargewicht |
811.6 g/mol |
IUPAC-Name |
disodium;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H28Cl2N10O8S2.2Na/c29-23-33-25(37-27(35-23)39-7-11-47-12-8-39)31-19-5-3-17(21(15-19)49(41,42)43)1-2-18-4-6-20(16-22(18)50(44,45)46)32-26-34-24(30)36-28(38-26)40-9-13-48-14-10-40;;/h1-6,15-16H,7-14H2,(H,41,42,43)(H,44,45,46)(H,31,33,35,37)(H,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |
InChI-Schlüssel |
AOJDMXXNCHEOEF-SEPHDYHBSA-L |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





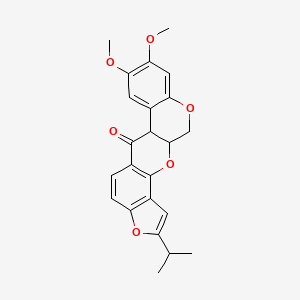




![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
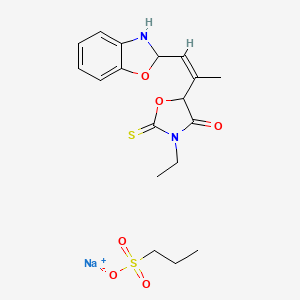
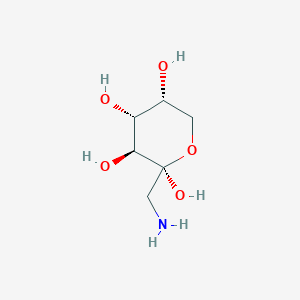

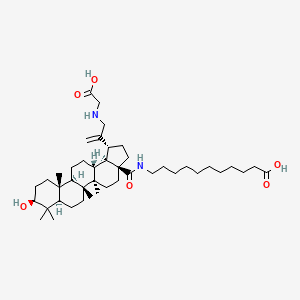
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
